molecular formula C13H22ClNO B13781332 (+-)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride CAS No. 63991-36-6

(+-)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride

Cat. No.: B13781332
CAS No.: 63991-36-6
M. Wt: 243.77 g/mol
InChI Key: OOKUCEPETMEKJK-UHFFFAOYSA-N
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Description

(±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride is a chiral compound that features a benzyl alcohol moiety attached to an ethyl chain, which is further substituted with a butylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with an appropriate butylamine derivative under controlled conditions. One common method includes the use of a catalytic hydrogenation process where benzyl alcohol is reacted with n-butylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The butylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The benzyl alcohol moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: A simpler analog with only the benzyl alcohol moiety.

    n-Butylamine: Contains the butylamino group but lacks the benzyl alcohol moiety.

    Phenylethylamine: Similar structure but with an ethylamine chain instead of butylamine.

Uniqueness

(±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride is unique due to the combination of the benzyl alcohol and butylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

63991-36-6

Molecular Formula

C13H22ClNO

Molecular Weight

243.77 g/mol

IUPAC Name

butyl-(1-hydroxy-1-phenylpropan-2-yl)azanium;chloride

InChI

InChI=1S/C13H21NO.ClH/c1-3-4-10-14-11(2)13(15)12-8-6-5-7-9-12;/h5-9,11,13-15H,3-4,10H2,1-2H3;1H

InChI Key

OOKUCEPETMEKJK-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH2+]C(C)C(C1=CC=CC=C1)O.[Cl-]

Origin of Product

United States

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